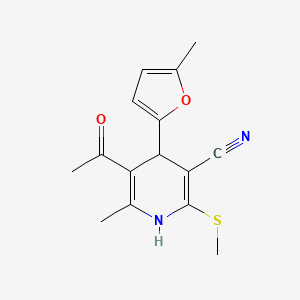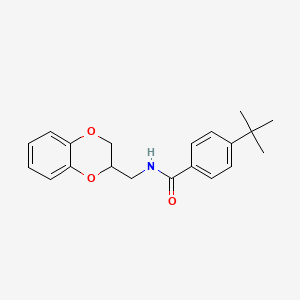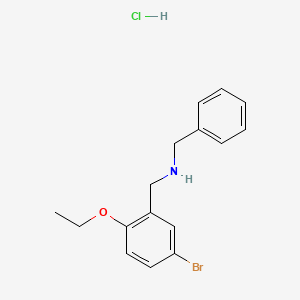![molecular formula C18H27N3O4 B4136501 N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4136501.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide can modulate the release of neurotransmitters and improve the function of neural circuits in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide can modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to improve the function of neural circuits in the brain and enhance cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide is its selective antagonism of the mGluR5 receptor, which allows for precise modulation of neural circuits in the brain. However, one of the limitations of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide. One potential area of research is the development of more potent and selective antagonists of the mGluR5 receptor that can be used in clinical settings. Another area of research is the investigation of the potential therapeutic applications of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide in the brain.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has been widely studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, autism, anxiety, depression, and addiction. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide can modulate the excitability of neurons and improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
N'-[2-(4-methoxyphenyl)ethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-24-16-5-3-15(4-6-16)7-9-20-18(23)17(22)19-8-2-10-21-11-13-25-14-12-21/h3-6H,2,7-14H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCRFBOYHVFXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclohexyl-2-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4136437.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-methylbenzamide](/img/structure/B4136439.png)
![2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4136444.png)


![2-(2,5-dioxo-4-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4136465.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B4136468.png)

amine hydrochloride](/img/structure/B4136484.png)
![1-(4-butoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136497.png)
![9-(2-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4136518.png)
